molecular formula C18H26N2O4S B5914709 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5914709
M. Wt: 366.5 g/mol
InChI Key: VPKLIJXHDFTIPO-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune response. CP-690,550 has been shown to be effective in clinical trials and has the potential to be a valuable therapeutic option for patients with autoimmune diseases.

Mechanism of Action

2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide exerts its therapeutic effects by selectively inhibiting JAK3, which is involved in the signaling pathways of several cytokines involved in immune response. JAK3 is expressed primarily in hematopoietic cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines such as IL-2, IL-4, and IL-7, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases.
Biochemical and Physiological Effects
2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several biochemical and physiological effects that contribute to its therapeutic effects. By inhibiting JAK3, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide reduces the production of cytokines that are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in the immune response and the inflammatory processes that contribute to autoimmune diseases. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has also been shown to reduce the production of antibodies and the activation of dendritic cells, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has a high degree of selectivity for JAK3. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can lead to off-target effects and toxicity. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development and application of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. One area of research is the development of new JAK3 inhibitors with improved selectivity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors. This could help to identify patients who are most likely to benefit from treatment and optimize dosing regimens. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other JAK3 inhibitors in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanol to form the intermediate compound 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been optimized to improve yield and purity, and several methods have been developed for large-scale production.

Scientific Research Applications

2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide selectively inhibits JAK3, which plays a key role in the signaling pathways of several cytokines involved in immune response, including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. 2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to be effective in reducing the production of these cytokines and inhibiting the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

2-cyclopentyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(12-14-4-1-2-5-14)20-15-7-9-17(10-8-15)25(22,23)19-13-16-6-3-11-24-16/h7-10,14,16,19H,1-6,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKLIJXHDFTIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide

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